An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-nitrobenzonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound that holds significant interest as a versatile building block in synthetic organic chemistry. Its unique arrangement of a nitrile, a nitro group, and a methoxy group on a benzene ring provides a scaffold with multiple reactive sites. This trifunctional nature makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, novel pharmaceutical agents, and advanced materials. The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy group, create a distinct electronic environment that dictates its reactivity and utility in molecular design. This guide provides a comprehensive overview of its chemical properties, synthetic considerations, and potential applications, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-methoxy-2-nitrobenzonitrile | [1] |
| CAS Number | 142596-50-7 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [] |
| Molecular Weight | 178.15 g/mol | [] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C#N |
Reactivity and Synthetic Profile
The reactivity of 3-Methoxy-2-nitrobenzonitrile is governed by its three functional groups:
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Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, a key transformation in the synthesis of many pharmaceutical ingredients.[3][4] It can also be reduced to a primary amine (aminomethyl group), providing a route to various bioactive molecules.[4]
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Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A crucial reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be further modified through diazotization, acylation, or alkylation to build complex molecular architectures.[5][6]
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Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the aromatic ring.[6] It can also be cleaved to a hydroxyl group under certain conditions, offering another point for chemical modification.
The ortho-positioning of the methoxy and nitro groups creates a specific steric and electronic environment that can be exploited in designing selective synthetic strategies.[5]
Potential Applications in Drug Development
While specific applications of 3-Methoxy-2-nitrobenzonitrile are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. As a chemical intermediate, it is valuable for the synthesis of:
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Heterocyclic Scaffolds: The functional groups of 3-Methoxy-2-nitrobenzonitrile are ideal precursors for constructing fused heterocyclic systems, such as quinazolines and benzimidazoles, which are common cores in many drug candidates. The reduction of the nitro group to an amine, followed by intramolecular cyclization with the nitrile group or a derivative, is a common strategy.
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Enzyme Inhibitors and Receptor Modulators: Substituted benzonitriles are known to be key components in various therapeutic agents. The strategic placement of the functional groups can influence a molecule's binding affinity and selectivity for biological targets.[7]
The closely related compound, 3-methoxy-2-nitropyridine, serves as a core structure for creating drug candidates with potential therapeutic benefits in pharmaceuticals and active ingredients in agrochemicals.[6] This highlights the potential of the 3-methoxy-2-nitro-aromatic scaffold in the development of bioactive molecules.
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis of 3-Methoxy-2-nitrobenzonitrile are not widely published. However, a general understanding of its synthesis can be derived from established organic chemistry reactions. A plausible synthetic route would involve the nitration of 3-methoxybenzonitrile. Alternatively, the conversion of a corresponding benzoic acid derivative is a common strategy for nitrile synthesis.[8]
General Protocol for Conversion of a Carboxylic Acid to a Nitrile:
One common method involves the dehydration of a primary amide, which can be formed from the corresponding carboxylic acid (3-methoxy-2-nitrobenzoic acid). Another direct, one-pot method has been reported for the conversion of various carboxylic acids to nitriles.[8]
-
Reaction: Carboxylic Acid → Nitrile
-
Reagents: Acetonitrile (as both solvent and reagent), Concentrated Sulfuric Acid (as a catalyst and dehydrating agent).[8]
-
Procedure Outline:
-
The carboxylic acid is suspended in an excess of acetonitrile.
-
Concentrated sulfuric acid is added dropwise to the stirred suspension at room temperature.
-
The mixture is heated to reflux for a specified period.
-
After the reaction is complete, the excess acetonitrile is removed under reduced pressure.
-
The residue is worked up using an organic solvent (e.g., CH₂Cl₂) and water. The organic layer is separated, washed, dried, and concentrated to yield the crude nitrile, which can then be purified by chromatography or recrystallization.[8]
-
The following diagram illustrates a generalized workflow for the synthesis of a substituted nitroaromatic compound, which could be adapted for the synthesis of 3-Methoxy-2-nitrobenzonitrile or its precursors.
References
- 1. 3-Methoxy-2-nitrobenzonitrile | 142596-50-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 5. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
